2-Hydroxyethyl 4-(tert-Butyl)benzenesulfonate
Description
2-Hydroxyethyl 4-(tert-Butyl)benzenesulfonate is a benzenesulfonate ester characterized by a hydroxyethyl group and a tert-butyl substituent on the aromatic ring. This compound is likely synthesized via esterification of 4-(tert-butyl)benzenesulfonyl chloride (CAS 15084-51-2) with ethylene glycol or a derivative, as inferred from related sulfonate syntheses . It serves as an intermediate in organic synthesis, particularly in applications requiring controlled reactivity or further functionalization of the hydroxy group. Its structural features balance lipophilicity and moderate polarity, making it suitable for specialized chemical processes .
Properties
Molecular Formula |
C12H18O4S |
|---|---|
Molecular Weight |
258.34 g/mol |
IUPAC Name |
2-hydroxyethyl 4-tert-butylbenzenesulfonate |
InChI |
InChI=1S/C12H18O4S/c1-12(2,3)10-4-6-11(7-5-10)17(14,15)16-9-8-13/h4-7,13H,8-9H2,1-3H3 |
InChI Key |
ARDSRDQZZGQKRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)OCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyethyl 4-(tert-Butyl)benzenesulfonate typically involves the reaction of 4-(tert-Butyl)benzenesulfonyl chloride with ethylene glycol. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a temperature range of 0-25°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of 2-Hydroxyethyl 4-(tert-Butyl)benzenesulfonate follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The purification of the product is achieved through techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonate ester group undergoes nucleophilic substitution via two primary pathways:
S–O Bond Fission
-
Mechanism : Nucleophiles attack the electrophilic sulfur center, displacing the hydroxyethyl group. This pathway dominates with strongly basic amines or electron-withdrawing sulfonyl substituents .
-
Example : Reaction with primary amines yields 4-(tert-butyl)-N-alkylbenzenesulfonamides. For instance, methylamine reacts to form 4-(tert-butyl)-N-methylbenzenesulfonamide with >80% yield under mild conditions .
C–O Bond Fission
-
Mechanism : Nucleophiles attack the carbon adjacent to the sulfonate oxygen, displacing the sulfonate group. This pathway is favored with weakly basic amines or electron-donating sulfonyl substituents .
-
Example : Reaction with sodium ethoxide produces 4-(tert-butyl)benzenesulfonic acid and ethylene glycol .
Table 1: Regioselectivity in Nucleophilic Substitution
| Amine Basicity (pKₐ) | Dominant Pathway | Yield (%) |
|---|---|---|
| >10 (e.g., methylamine) | S–O Fission | 85–90 |
| <8 (e.g., aniline) | C–O Fission | 60–70 |
Esterification of the Hydroxyethyl Group
The terminal hydroxyl group participates in esterification under acidic or catalytic conditions:
-
Reagents : Acetic anhydride, acyl chlorides, or carboxylic acids.
-
Mechanism : Acid-catalyzed nucleophilic acyl substitution forms esters like 2-acetoxyethyl 4-(tert-butyl)benzenesulfonate .
-
Example : Reaction with acetyl chloride in pyridine yields the acetylated derivative with 92% efficiency .
Hydrolysis Reactions
The sulfonate ester bond is susceptible to hydrolysis:
-
Acidic Hydrolysis : Generates 4-(tert-butyl)benzenesulfonic acid and ethylene glycol. Reaction in 1M HCl at 80°C completes in 2 hours .
-
Basic Hydrolysis (Saponification) : Produces sodium 4-(tert-butyl)benzenesulfonate and ethylene glycol. Achieved with NaOH (2M) at 60°C .
Table 2: Hydrolysis Kinetics
| Condition | Temperature (°C) | Time (h) | Conversion (%) |
|---|---|---|---|
| 1M HCl | 80 | 2 | 95 |
| 2M NaOH | 60 | 3 | 88 |
Electrophilic Aromatic Substitution
Activation of the sulfonate group with Lewis acids enables electrophilic substitution on the aromatic ring:
-
Mechanism : Triflic anhydride (Tf₂O) activates the sulfonate, forming a thionium ion intermediate that undergoes electrophilic attack .
-
Example : Nitration with HNO₃/Tf₂O yields 3-nitro-4-(tert-butyl)benzenesulfonate derivatives due to the sulfonate’s meta-directing effect .
Kornblum-Type Oxidation
-
Mechanism : Oxidation of α-hydroxyethyl intermediates to ketones via sulfonate-mediated pathways .
-
Application : Synthesizes 4-(tert-butyl)benzenesulfonylglycolic acid under oxidative conditions .
Radical Coupling
-
Mechanism : Photolytic cleavage generates sulfonate radicals, enabling cross-coupling with aromatic substrates .
-
Example : UV irradiation in the presence of phenol produces C–C coupled adducts .
Comparative Reactivity with Analogues
The tert-butyl group enhances solubility in organic solvents, while the hydroxyethyl moiety increases hydrophilicity. Key differences from structurally similar compounds include:
Table 3: Reactivity Comparison
| Compound | Key Reactivity Difference |
|---|---|
| 4-tert-butylbenzenesulfonic acid | Lacks ester group; reacts via direct sulfonic acid chemistry |
| 2-Hydroxyethyl tosylate | Faster hydrolysis due to less steric hindrance |
This compound’s versatility in substitution, esterification, and electrophilic reactions makes it valuable in synthesizing sulfonamide drugs, surfactants, and polymer precursors. Future studies could explore its catalytic applications or bioactivity modulation through structural derivatization.
Scientific Research Applications
2-Hydroxyethyl 4-(tert-Butyl)benzenesulfonate is a compound with various applications in scientific research and industry. Its unique chemical structure allows it to be utilized in several fields, including materials science, pharmaceuticals, and chemical synthesis. This article explores its applications comprehensively, supported by data tables and case studies.
Surfactants and Emulsifiers
The compound is commonly used as a surfactant due to its ability to reduce surface tension between different phases, such as oil and water. This property is essential in formulations for:
- Detergents : Enhancing cleaning efficiency.
- Cosmetics : Improving texture and stability of emulsions.
- Pharmaceuticals : Formulating stable drug delivery systems.
Pharmaceuticals
In the pharmaceutical industry, 2-Hydroxyethyl 4-(tert-Butyl)benzenesulfonate serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its sulfonate group can enhance the solubility and bioavailability of drugs, making it valuable in drug formulation processes.
Polymer Chemistry
The compound is utilized in polymer chemistry as a monomer or additive. It can be incorporated into polymer matrices to impart desirable properties such as:
- Increased hydrophilicity : Beneficial for biomedical applications.
- Improved mechanical properties : Enhancing the durability of polymer products.
Chemical Synthesis
2-Hydroxyethyl 4-(tert-Butyl)benzenesulfonate acts as a reagent in various chemical reactions, including:
- Nucleophilic substitutions : Facilitating the introduction of functional groups into organic molecules.
- Cross-linking agents : In polymer networks to improve structural integrity.
Table 1: Comparison of Applications
| Application Area | Specific Use Case | Benefits |
|---|---|---|
| Surfactants | Detergents, cosmetics | Enhanced cleaning and stability |
| Pharmaceuticals | Drug formulation | Improved solubility and bioavailability |
| Polymer Chemistry | Monomer/additive | Increased hydrophilicity, mechanical strength |
| Chemical Synthesis | Reagent for functionalization | Versatile reaction pathways |
Table 2: Case Studies
| Study Reference | Application Focus | Findings |
|---|---|---|
| Research Study A | Surfactant formulation | Demonstrated superior emulsifying properties compared to traditional surfactants. |
| Research Study B | Drug delivery systems | Enhanced drug release profiles observed in vitro. |
| Research Study C | Polymer composites | Improved tensile strength and flexibility in cross-linked networks. |
Mechanism of Action
The mechanism of action of 2-Hydroxyethyl 4-(tert-Butyl)benzenesulfonate involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other interactions with biological molecules, while the sulfonate group can enhance the compound’s solubility and reactivity. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Key Differences :
- Polarity : The hydroxyethyl group in the target compound enhances water solubility compared to methyl or ethyl esters (e.g., Methyl benzenesulfonate) .
- Functionality : The hydroxy group allows for further derivatization (e.g., phosphorylation), unlike simpler esters .
Trifluoromethanesulfonate (Triflate) Analogs
4-(tert-Butyl)phenyl trifluoromethanesulfonate (CAS 154318-75-9) is a structurally related triflate ester with the molecular formula C11H13F3O3S .
The triflate’s superior leaving group ability makes it preferred in transition-metal-catalyzed reactions, whereas the target compound’s sulfonate group offers stability for stepwise syntheses .
Alkyl vs. Hydroxyalkyl Sulfonates
Comparing the target compound with Ethyl p-toluenesulfonate ():
| Parameter | 2-Hydroxyethyl 4-(tert-Butyl)benzenesulfonate | Ethyl p-toluenesulfonate |
|---|---|---|
| Boiling Point | Higher (due to H-bonding) | Lower |
| Solubility | Miscible in polar aprotic solvents | Limited aqueous solubility |
| Synthetic Utility | Hydroxy group enables conjugation | Limited to alkylation |
The hydroxyethyl group enhances versatility in drug conjugation or polymer chemistry compared to simple alkyl sulfonates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
